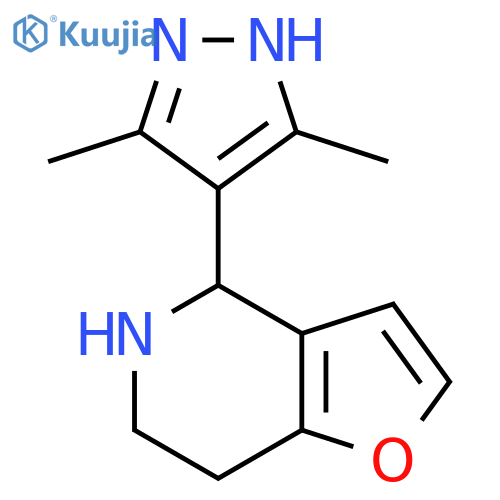

Cas no 2004089-54-5 (4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole)

2004089-54-5 structure

商品名:4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole

4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole

- 2004089-54-5

- EN300-1076444

- 4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole

-

- インチ: 1S/C12H15N3O/c1-7-11(8(2)15-14-7)12-9-4-6-16-10(9)3-5-13-12/h4,6,12-13H,3,5H2,1-2H3,(H,14,15)

- InChIKey: ZCOJODSNLTXYQY-UHFFFAOYSA-N

- ほほえんだ: O1C=CC2=C1CCNC2C1C(C)=NNC=1C

計算された属性

- せいみつぶんしりょう: 217.121512110g/mol

- どういたいしつりょう: 217.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1076444-0.1g |

4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole |

2004089-54-5 | 95% | 0.1g |

$867.0 | 2023-10-28 | |

| Enamine | EN300-1076444-0.5g |

4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole |

2004089-54-5 | 95% | 0.5g |

$946.0 | 2023-10-28 | |

| Enamine | EN300-1076444-1.0g |

4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole |

2004089-54-5 | 1g |

$986.0 | 2023-05-26 | ||

| Enamine | EN300-1076444-10.0g |

4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole |

2004089-54-5 | 10g |

$4236.0 | 2023-05-26 | ||

| Enamine | EN300-1076444-10g |

4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole |

2004089-54-5 | 95% | 10g |

$4236.0 | 2023-10-28 | |

| Enamine | EN300-1076444-0.05g |

4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole |

2004089-54-5 | 95% | 0.05g |

$827.0 | 2023-10-28 | |

| Enamine | EN300-1076444-5.0g |

4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole |

2004089-54-5 | 5g |

$2858.0 | 2023-05-26 | ||

| Enamine | EN300-1076444-0.25g |

4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole |

2004089-54-5 | 95% | 0.25g |

$906.0 | 2023-10-28 | |

| Enamine | EN300-1076444-2.5g |

4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole |

2004089-54-5 | 95% | 2.5g |

$1931.0 | 2023-10-28 | |

| Enamine | EN300-1076444-1g |

4-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-3,5-dimethyl-1H-pyrazole |

2004089-54-5 | 95% | 1g |

$986.0 | 2023-10-28 |

4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

3. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850

-

4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

2004089-54-5 (4-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3,5-dimethyl-1H-pyrazole) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 61549-49-3(9-Decenenitrile)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量